molecular formula C21H23N3O6 B2596559 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-50-6

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2596559
CAS RN: 894017-50-6
M. Wt: 413.43
InChI Key: OLAHRWOJDOHMSM-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Hindered ureas have been identified as masked isocyanates, facilitating the carbamoylation of nucleophiles under neutral conditions. This unique reactivity of hindered trisubstituted ureas allows for rapid and high-yielding acyl substitution with various nucleophiles (amines, alcohols, thiols) under neutral conditions. This mechanism involves a nucleophile-mediated proton-switch to generate a zwitterionic precursor or directly an isocyanate, which is then captured in a subsequent reaction with the nucleophile. These findings highlight the potential of hindered ureas in synthetic chemistry for preparing amine derivatives under neutral conditions, incorporating common amine protecting groups such as Cbz, Boc, and Fmoc (Hutchby et al., 2009).

Applications in Catalysis

  • A self-assembled molecular prism decorated with multiple urea moieties was developed, demonstrating effective hydrogen-bond-donor catalysis for Michael and Diels-Alder reactions in aqueous media. This prism showed better catalytic activity compared to its urea-based ligand and a triangle structure, illustrating the potential of urea-functionalized architectures in heterogeneous catalysis (Howlader et al., 2016).

Antimicrobial Applications

  • Mannich bases of urea and thiourea, along with their metal complexes, were synthesized and showed significant antimicrobial activity. These compounds, by incorporating various metal ions, exhibit different geometries and highlight the antimicrobial potential of urea derivatives in medicinal chemistry (Rajeswari et al., 2010).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-16-6-4-15(9-18(16)28-2)24-11-14(8-20(24)25)23-21(26)22-10-13-3-5-17-19(7-13)30-12-29-17/h3-7,9,14H,8,10-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAHRWOJDOHMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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